molecular formula C25H22ClN3O4S B266805 N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

Cat. No. B266805
M. Wt: 496 g/mol
InChI Key: KAFVDUXACGKLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide, also known as CQ10, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific studies due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide involves the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. Additionally, N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been shown to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has various advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and proteins involved in cellular processes. Additionally, N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been shown to exhibit low toxicity and high solubility in various solvents. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are various future directions for the study of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide. One direction is the investigation of its potential use in the treatment of various neurodegenerative diseases. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics. Furthermore, the development of novel derivatives of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide may lead to the discovery of more potent compounds with unique properties.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide involves the reaction of 3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinoline with 3-chlorophenyl isothiocyanate and acetic anhydride. The reaction results in the formation of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Additionally, N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

Molecular Formula

C25H22ClN3O4S

Molecular Weight

496 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN3O4S/c1-33-21-10-14(8-9-19(21)30)23-17(12-27)25(29-18-6-3-7-20(31)24(18)23)34-13-22(32)28-16-5-2-4-15(26)11-16/h2,4-5,8-11,23,29-30H,3,6-7,13H2,1H3,(H,28,32)

InChI Key

KAFVDUXACGKLIV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC(=CC=C4)Cl)C#N)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC(=CC=C4)Cl)C#N)O

Origin of Product

United States

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